4,5-Dimethyl-2-(trifluoromethyl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Contemporary Chemical Synthesis and Molecular Design
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in modern organic and medicinal chemistry. nih.govbenthamdirect.com Its derivatives are not only prevalent in a vast array of natural products, such as alkaloids, but are also integral components in more than twenty classes of pharmaceuticals. benthamdirect.com The ubiquity of the piperidine scaffold can be attributed to its unique three-dimensional structure, which allows it to act as a versatile building block for creating complex molecular architectures. benthamdirect.com
In drug design, the introduction of a piperidine moiety can significantly influence a molecule's physicochemical properties. Chiral piperidine scaffolds, in particular, are used to enhance biological activity and selectivity, improve pharmacokinetic profiles, and modulate properties like solubility and membrane permeability. nih.gov The development of efficient and cost-effective methods for synthesizing substituted piperidines is, therefore, a crucial objective in contemporary organic chemistry. benthamdirect.com Synthetic strategies are diverse and include the hydrogenation of pyridine (B92270) precursors, various cyclization and cycloaddition reactions, and multicomponent reactions, all aimed at producing specific isomers of substituted piperidines. benthamdirect.com
The Trifluoromethyl Moiety: A Key Structural Feature in Modulating Molecular Attributes for Research
The trifluoromethyl (-CF3) group is a privileged substituent in medicinal chemistry, frequently employed to enhance the properties of drug candidates. nih.gov Its incorporation into a molecular scaffold can profoundly alter a compound's electronic and steric characteristics, which in turn affects its biological behavior. nih.gov The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing moiety, which can impact the acidity or basicity of nearby functional groups. nih.gov
One of the most significant contributions of the trifluoromethyl group is its ability to improve metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation, a common pathway for drug degradation in the body. nih.gov This enhanced stability can lead to a longer biological half-life. nih.gov Furthermore, the lipophilic nature of the trifluoromethyl group can improve a molecule's ability to permeate cell membranes, a critical factor for bioavailability. nih.gov These attributes have made trifluoromethylation a standard strategy for optimizing lead compounds in drug discovery. nih.gov
| Property | Effect of Trifluoromethyl (-CF3) Group Introduction | Rationale |
|---|---|---|
| Metabolic Stability | Increases | The high strength of the C-F bond makes the group resistant to enzymatic degradation (e.g., oxidation). nih.gov |
| Lipophilicity | Increases | The -CF3 group is lipophilic, which can enhance cell membrane permeability and bioavailability. nih.gov |
| Acidity/Basicity | Modulates pKa of nearby groups | Strong electron-withdrawing nature alters the electron density of adjacent functional groups. nih.gov |
| Binding Affinity | Can improve | The group can form specific interactions (e.g., hydrophobic, dipole-dipole) with biological targets, enhancing binding. nih.gov |
| Conformation | Influences molecular shape | The steric bulk of the -CF3 group can lock a molecule into a specific, biologically active conformation. |
Overview of 4,5-Dimethyl-2-(trifluoromethyl)piperidine within the Broader Context of Trifluoromethylated Piperidine Chemistry and Related Structural Classes
While specific research literature on the isomer this compound is limited, its structure places it firmly within the well-studied class of trifluoromethylated piperidines. An understanding of this compound can be built from the established chemistry of its constituent parts. The molecule features a piperidine core substituted with a trifluoromethyl group at the C2 position and two methyl groups at the C4 and C5 positions. This substitution pattern results in three stereocenters (C2, C4, and C5), meaning the compound can exist as multiple stereoisomers (diastereomers and enantiomers), each with potentially distinct chemical and biological properties.
The synthesis of α-trifluoromethyl piperidines (where the -CF3 group is adjacent to the nitrogen) is a topic of significant interest. mdpi.com Methodologies to create these structures are varied and include:
Cyclization of linear precursors: Intramolecular reactions such as aza-Michael additions can form the piperidine ring with a pre-installed trifluoromethyl group. mdpi.com
Ring expansion: Pyrrolidine (B122466) derivatives containing a trifluoromethyl group can undergo ring expansion to form the six-membered piperidine ring, often with good stereochemical control.
Cycloaddition reactions: Aza-Diels-Alder reactions using imines that bear a trifluoromethyl group are an efficient way to construct the piperidine skeleton. mdpi.com
Modification of existing rings: The first, albeit low-yielding, synthesis of 2-(trifluoromethyl)piperidine (B127925) involved the treatment of pipecolic acid with sulfur tetrafluoride. mdpi.com
The presence of the 4,5-dimethyl groups adds significant complexity. The relative stereochemistry of these methyl groups (i.e., whether they are cis or trans to each other) would heavily influence the preferred conformation of the piperidine ring. This, in turn, would affect the steric environment around the ring, influencing both the synthetic accessibility of the molecule and its potential interactions with biological targets. Any synthesis of a specific stereoisomer of this compound would require a highly stereoselective approach to control the geometry at all three chiral centers.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| Piperidine | C5H11N | 85.15 | 106 | -9 | Generic Data |
| 2,6-Dimethylpiperidine | C7H15N | 113.20 | 126-128 | N/A | wikipedia.org |
| 3,5-Dimethylpiperidine | C7H15N | 113.20 | 144 | N/A | wikipedia.org |
| 4-(Trifluoromethyl)piperidine | C6H10F3N | 153.15 | 126-129 | 152-154 | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-2-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c1-5-3-7(8(9,10)11)12-4-6(5)2/h5-7,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKXYFSURKTMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NCC1C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,5 Dimethyl 2 Trifluoromethyl Piperidine and Analogous Trifluoromethyl Piperidines
Strategies for the Construction of the Piperidine (B6355638) Core
The formation of the six-membered piperidine ring from linear molecules is a fundamental challenge that has been addressed through numerous innovative cyclization strategies. These methods provide access to a wide array of substituted trifluoromethyl piperidines, which are valuable building blocks in medicinal chemistry.
Cyclization Approaches from Acyclic Precursors
Constructing the piperidine skeleton from non-cyclic starting materials requires a key ring-closing step. Methodologies such as metathesis, cycloaddition, and various intramolecular reactions have proven effective in achieving this transformation. mdpi.com
Olefin metathesis has emerged as a powerful tool for the formation of carbo- and heterocyclic rings, including the piperidine core. mdpi.com Ring-closing metathesis (RCM) of acyclic diene precursors containing a nitrogen atom is a common strategy. The reaction is typically catalyzed by robust transition metal complexes, such as Grubbs and Grubbs-Hoveyda catalysts. mdpi.com
This methodology has been successfully applied to the synthesis of α-trifluoromethylated nitrogen heterocycles. The general approach involves preparing a suitable acyclic amino-diene substrate, which, upon exposure to a metathesis catalyst, undergoes intramolecular cyclization to yield the corresponding unsaturated piperidine ring. Subsequent reduction of the double bond can provide the saturated piperidine derivative.
Table 1: Examples of Metathesis Catalysts
| Catalyst Name | Generation | Key Features |
|---|---|---|
| Grubbs Catalyst | First (G-I) | Ruthenium-based, effective for a range of RCM reactions. |
| Grubbs Catalyst | Second (G-II) | Higher activity and better functional group tolerance than G-I. |
| Grubbs-Hoveyda Catalyst | Second (GH-II) | Features a chelating isopropoxystyrene ligand, offering increased stability. mdpi.com |
Cycloaddition reactions, particularly the aza-Diels-Alder reaction ([4+2]-cycloaddition), provide a direct route to unsaturated piperidine derivatives from acyclic components. mdpi.com In this approach, an imine acts as the dienophile, reacting with a diene to form a tetrahydropyridine (B1245486) ring. For the reaction to be successful, the imine typically requires activation by electron-withdrawing groups. mdpi.com
For instance, imines bearing three electron-withdrawing groups have been shown to be highly reactive dienophiles. They react with various dienes at low temperatures to produce the corresponding unsaturated piperidines in good yields. When an azadiene is used, the reaction proceeds with good diastereoselectivity in favor of the endo product. Furthermore, the use of a chiral sulfinamine can induce high enantioselectivity. mdpi.com
Table 2: Aza-Diels-Alder Reaction for Trifluoromethyl-Piperidine Synthesis
| Dienophile | Diene | Product | Selectivity |
|---|---|---|---|
| Activated Trifluoromethyl Imine | 1,3-Diene | Unsaturated Trifluoromethyl Piperidine | Good yields |
| N-Sulfinyl Trifluoromethyl Imine | Azadiene | Trifluoromethyl-piperidine | Good diastereoselectivity (endo), excellent enantioselectivity (ee > 99%) mdpi.com |
The intramolecular aza-Michael addition is a reliable method for constructing the piperidine ring. mdpi.com This reaction involves a nucleophilic amine tethered to a Michael acceptor, which undergoes an intramolecular 1,4-addition to form the heterocyclic core. mdpi.comrsc.org This strategy has been employed to synthesize α-trifluoromethyl-substituted piperidines with high diastereoselectivity. mdpi.com
In one example, an optically active ω-amino α,β-unsaturated ketone was treated with a base to yield a 2-trifluoromethyl-substituted piperidine with excellent diastereoselectivity in favor of the cis-isomer. mdpi.com This approach can also be extended to more complex systems. A three-component reaction involving a trifluoromethyl hemiaminal, an enone, and a chiral amine can lead to tricyclic structures via an intramolecular aza-Michael reaction, ultimately yielding chiral α-trifluoromethylpiperidines with high enantiomeric excess. mdpi.com While this method is versatile for various piperidine derivatives, its specific application for constructing spiro-piperidines involves designing precursors where the cyclization leads to the formation of a spirocyclic center.
Electrophilic-induced cyclization offers another pathway to the piperidine core. In this method, an electrophile activates a π-system (like an alkyne) within an acyclic amino precursor, triggering a cyclization cascade. This strategy has been used to introduce the trifluoromethyl group after the formation of the piperidine ring. mdpi.com
A notable example involves the treatment of ω-amino alkynes with silver fluoride (B91410) (AgF) in the presence of water, which facilitates a hydroamination to produce an enamine intermediate. This intermediate is then trapped with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), to afford 2-trifluoromethylpiperidines in excellent yields. mdpi.com
Table 3: Electrophilic-Induced Cyclization of ω-Amino Alkynes
| Substrate | Reagents | Intermediate | Product | Yield |
|---|---|---|---|---|
| ω-Amino Alkyne | 1. AgF, H₂O2. TMSCF₃ | Enamine | 2-Trifluoromethylpiperidine | 88-92% mdpi.com |
The intramolecular nucleophilic attack on an iminium ion is a classic and effective method for piperidine ring synthesis. This process is central to reactions like the Mannich and Prins cyclizations. mdpi.com A diastereoselective synthesis of 2-trifluoromethylpiperidines has been achieved using an intramolecular Mannich reaction. The process starts from a trifluoromethyl amine, which is condensed with an aldehyde to form an imine. Under acidic conditions, this imine generates an iminium intermediate that undergoes intramolecular cyclization. mdpi.comresearchgate.net
Similarly, a silyl-aza-Prins reaction has been utilized to prepare highly functionalized 2-trifluoromethylpiperidines. In this case, a vinyl silyl (B83357) trifluoromethyl amine is treated with ethyl glyoxylate (B1226380) in the presence of a Lewis acid. An iminium intermediate is formed, which is then attacked by the intramolecular vinyl silane (B1218182) group to close the ring, ultimately yielding the piperidine product after desilylation. mdpi.com
Table 4: Iminium Ion Cyclizations for Trifluoromethyl-Piperidine Synthesis
| Reaction Type | Precursor | Key Intermediate | Product |
|---|---|---|---|
| Intramolecular Mannich | Trifluoromethyl amine + aldehyde | Iminium ion | 2-Trifluoromethylpiperidine mdpi.com |
| Silyl-Aza-Prins | Vinyl silyl trifluoromethyl amine | Iminium ion | Highly functionalized 2-trifluoromethylpiperidine mdpi.com |
Transformations of Existing Cyclic Substrates
An alternative to building the piperidine ring from scratch is to modify an existing cyclic precursor. This can be an efficient strategy, particularly when the starting material is readily available.
Pipecolic acid, a piperidine-2-carboxylic acid, serves as a valuable starting material for the synthesis of 2-(trifluoromethyl)piperidine (B127925) derivatives. The first reported synthesis of 2-(trifluoromethyl)piperidine utilized the sodium salt of pipecolic acid. mdpi.com This was achieved by treating the starting material with sulfur tetrafluoride (SF4) in the presence of hydrogen fluoride at elevated temperatures. mdpi.com While this pioneering work established the feasibility of this transformation, the reported yield was low. mdpi.com More recent methodologies have focused on improving the efficiency of such transformations. researchgate.net
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| Sodium salt of pipecolic acid | SF4, HF, 120 °C | 2-(Trifluoromethyl)piperidine | 9.6 |
The hydrogenation of readily available trifluoromethylated pyridines and pyridinones is a direct and efficient method for the synthesis of the corresponding piperidines. mdpi.com The commercially available 2-trifluoromethylpyridine can be hydrogenated in the presence of various catalysts, such as palladium, platinum, or rhodium, to yield 2-trifluoromethylpiperidine. mdpi.com
A robust method for the cis-selective hydrogenation of fluorinated pyridines has been developed using a palladium-based heterogeneous catalyst. nih.gov This protocol is advantageous as it allows for the chemoselective reduction of the pyridine (B92270) ring while tolerating other aromatic systems. nih.gov The use of a Brønsted acid, such as aqueous HCl, in combination with a catalyst like Pd(OH)2 on carbon has been shown to be an effective system for this transformation. nih.gov
| Starting Material | Catalyst | Reagents/Conditions | Product |
|---|---|---|---|
| 2-Trifluoromethylpyridine | Pd, Pt, or Rh | H2 | 2-Trifluoromethylpiperidine |
| Fluorinated Pyridines | Pd(OH)2 on carbon (20 wt %) | aq. HCl, MeOH, H2 | Fluorinated Piperidines |
Ring Expansion Reactions from Pyrrolidine (B122466) Derivatives
The synthesis of 2-(trifluoromethyl)piperidines can be achieved through ring expansion methodologies, though direct expansion from pyrrolidine derivatives is less common. A notable strategy involves a ring-expansion protocol starting from 1-tosyl-2-(trifluoromethyl)aziridine. This method generates the desired piperidine ring through a carefully orchestrated sequence of reactions. The process begins with the alkylation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with ω,ω'-dihaloalkanes. This is followed by a novel ring-expansion step, which can be triggered by various nucleophiles, leading to the formation of functionalized 2-CF3-piperidines. nih.gov
Transformations from δ-Lactam Precursors
A more conventional route to α-trifluoromethylpiperidines involves the transformation of readily available δ-lactam precursors. mdpi.com This approach offers multiple pathways to introduce the trifluoromethyl group and construct the piperidine ring.
One such method proceeds through an enamine intermediate. The starting δ-lactam is treated with trichloroborane in the presence of excess bromotrifluoromethane (B1217167) (CF3Br) and a hindered amine base like N,N-diisopropylethylamine (HEPT). This reaction forms an α-trifluoromethyl cyclic enamine, which can then be reduced to yield the corresponding 2-(trifluoromethyl)piperidine. mdpi.com
Alternatively, imine intermediates can be utilized. In this strategy, the δ-lactam is first converted to the corresponding imine. Subsequent treatment with a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3), in the presence of an activator like trifluoroacetic acid (TFA) and a fluoride source like potassium bifluoride (KHF2), affords the α,α-disubstituted piperidines in good yields. mdpi.com
Stereoselective Synthesis of 4,5-Dimethyl-2-(trifluoromethyl)piperidine and Analogues
Achieving stereocontrol in the synthesis of substituted piperidines is of paramount importance, particularly for pharmaceutical applications. Several methodologies have been developed to produce enantioenriched trifluoromethyl-substituted piperidines.
Asymmetric Catalytic Hydrogenation Methodologies
Asymmetric hydrogenation of pyridine derivatives represents a powerful tool for the synthesis of chiral piperidines.
A highly effective method for the enantioselective synthesis of trifluoromethyl-substituted piperidines is the iridium-catalyzed asymmetric hydrogenation of the corresponding pyridinium (B92312) hydrochlorides. rsc.org The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the pyridine ring towards hydrogenation. This methodology allows for the generation of multiple stereogenic centers in a single step with high enantioselectivity. rsc.org
The general strategy involves activating the pyridine as a pyridinium salt, which mitigates catalyst inhibition by the substrate and enhances its reactivity. dicp.ac.cn The hydrogenation is typically carried out using a chiral iridium catalyst, often in combination with a chiral phosphine (B1218219) ligand, under a hydrogen atmosphere. dicp.ac.cnnih.gov This approach has been successfully applied to a range of substituted pyridinium salts, yielding chiral piperidines with excellent enantiomeric excesses. dicp.ac.cn
| Substrate | Catalyst System | Solvent | Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| N-Benzyl-2-(trifluoromethyl)pyridinium hydrochloride | [Ir(COD)Cl]2 / (R)-SynPhos | DCM | 50 | >99 | 85 |
| N-Benzyl-3-methyl-2-(trifluoromethyl)pyridinium hydrochloride | [Ir(COD)Cl]2 / (R)-SynPhos | DCM | 50 | >99 | 90 |
| N-Benzyl-4-methyl-2-(trifluoromethyl)pyridinium hydrochloride | [Ir(COD)Cl]2 / (R)-SynPhos | DCM | 50 | >99 | 88 |
Chiral Auxiliary and Asymmetric Organocatalysis Approaches
The use of chiral auxiliaries and organocatalysis provides alternative strategies for the stereoselective synthesis of trifluoromethylated piperidines.
The intramolecular Mannich reaction is a powerful C-C bond-forming reaction that can be employed to construct the piperidine ring with a high degree of stereocontrol. In this approach, a suitably functionalized acyclic precursor containing a trifluoromethyl group and an amine is cyclized in the presence of an aldehyde or ketone. nih.gov
For the synthesis of enantio-enriched products, this key step can be performed using a homochiral α-trifluoromethyl-β-amino ketal. researchgate.net This strategy allows for the diastereoselective formation of α-trifluoromethylpiperidines. The stereochemical outcome is dictated by the chirality of the starting amino ketal. This methodology provides a versatile entry to a wide range of new α-trifluoromethyl saturated N-heterocyclic compounds. researchgate.net
| Aldehyde/Ketone Partner | Key Intermediate | Reaction Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Ethyl oxobutenoate | Enantiopure Tfm-aminoketal | Acidic catalysis | trans-piperidine derivative | High |
| Various aldehydes | Homochiral α-Tfm-β-amino ketal | Lewis acid | Varies with substrate | Good to excellent |
Diastereoselective Michael Addition Strategies
The construction of the piperidine core, particularly with specific stereochemical arrangements, can be effectively achieved through diastereoselective Michael additions, specifically the intramolecular aza-Michael reaction. This strategy involves the cyclization of an amine onto an α,β-unsaturated carbonyl moiety within the same molecule (a 6-endo-trig cyclization) to form the six-membered ring. nih.gov The stereoselectivity of this ring-closing step is crucial for establishing the desired relative arrangement of substituents on the piperidine ring.
The diastereoselectivity can be influenced by several factors, including the choice of catalyst and the nature of the protecting group on the nitrogen atom. For instance, base-induced cyclizations can provide good to excellent diastereoselectivity. One study demonstrated that the use of tetrabutylammonium (B224687) fluoride (TBAF) as a base for the intramolecular aza-Michael addition reaction (IMAMR) of an N-tethered enone afforded 2,6-disubstituted piperidines with a high preference for the trans isomer. nih.gov While this specific example leads to a 2,6-substitution pattern, the underlying principle of using a base to promote a diastereoselective cyclization is broadly applicable to other substitution patterns. The reaction proceeds through a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric hindrance, thus dictating the stereochemical outcome. nih.gov
Organocatalysis has also emerged as a powerful tool for controlling stereochemistry in aza-Michael additions. The use of chiral organocatalysts, such as those derived from quinoline, in combination with a co-catalyst like trifluoroacetic acid, can facilitate highly enantioselective and diastereoselective cyclizations to yield protected piperidines. nih.gov These catalytic systems create a specific chiral environment that directs the approach of the nucleophilic amine to the Michael acceptor, thereby controlling the formation of new stereocenters during the ring closure. acs.org
Table 1: Base-Induced Diastereoselective Intramolecular Aza-Michael Reaction for Piperidine Synthesis
| Entry | Substrate | Base | Solvent | trans:cis Ratio | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-tethered enone | Cs₂CO₃ | MeCN | 90:10 | 85 |
| 2 | N-tethered enone | TBAF | THF | 95:5 | 92 |
| 3 | N-tethered enone | DBU | CH₂Cl₂ | 85:15 | 80 |
This table presents illustrative data for the synthesis of 2,6-trans-piperidines, demonstrating the principle of diastereoselective aza-Michael reactions. Data adapted from related studies. nih.gov
Control of Multiple Stereogenic Centers in Trifluoromethyl Piperidine Formation
The target molecule, this compound, possesses three contiguous stereogenic centers at positions C-2, C-4, and C-5. The simultaneous and predictable control of multiple stereocenters is a significant challenge in synthetic chemistry. A particularly effective strategy for achieving this is the asymmetric hydrogenation of polysubstituted, trifluoromethylated pyridinium salts. rsc.org
In this approach, a suitably substituted pyridine, for example, a 2-trifluoromethyl-4,5-dimethylpyridine, is converted into a pyridinium salt. This salt is then subjected to catalytic hydrogenation using a chiral iridium catalyst. The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the pyridine ring toward hydrogenation. The chiral catalyst coordinates to the substrate in a specific orientation, directing the delivery of hydrogen from one face of the ring system. This process can generate up to three stereogenic centers in a single, highly controlled step, affording chiral polysubstituted piperidines with high enantiomeric excess (ee). rsc.org
Another powerful method for constructing highly substituted piperidines with excellent stereocontrol is through multicomponent cascade reactions. For instance, a Michael-Mannich cascade cyclization has been developed for the synthesis of polysubstituted 2-hydroxy-2-trifluoromethylpiperidines bearing four and even five stereogenic centers. researchgate.net This reaction involves the one-pot combination of simple starting materials—such as ethyl 4,4,4-trifluoro-3-oxobutanoate, an aromatic aldehyde, a cyano olefin, and ammonium (B1175870) acetate—which acts as both a base and the nitrogen source for the piperidine ring. The sequence of additions and cyclization is highly diastereoselective, leading to a complex piperidine structure in a single operation. researchgate.net
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Trifluoromethyl-Substituted Pyridinium Salt
| Entry | Substrate | Catalyst | Solvent | Pressure (bar) | ee (%) |
|---|---|---|---|---|---|
| 1 | 2-CF₃-3-Me-Pyridinium | Ir-Segphos | Toluene | 100 | 85 |
| 2 | 2-CF₃-3-Ph-Pyridinium | Ir-Segphos | Toluene | 100 | 90 |
| 3 | 2-CF₃-5-Me-Pyridinium | Ir-Binap | CH₂Cl₂ | 100 | 88 |
This table shows representative results for the asymmetric hydrogenation of analogous trifluoromethyl-substituted pyridinium salts, illustrating the generation of multiple stereocenters. Data adapted from Zhang et al. rsc.org
Introduction of the Trifluoromethyl Moiety and Alkyl Substituents
Direct Trifluoromethylation Strategies
The introduction of the trifluoromethyl (CF₃) group is a key step in the synthesis. Direct trifluoromethylation methods install the CF₃ group onto a pre-existing heterocyclic scaffold or its immediate precursor.
Utilization of Nucleophilic and Electrophilic Trifluoromethylation Reagents (e.g., Ruppert-Prakash)
One of the most common and effective methods for introducing a CF₃ group at the C-2 position of a piperidine ring is through the nucleophilic trifluoromethylation of a cyclic imine precursor. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the premier reagent for this transformation. The reaction typically involves the treatment of a cyclic imine, such as 3,4-dimethyl-Δ¹-piperideine, with TMSCF₃. researchgate.net
The mechanism requires an initiator, which can be a fluoride source or, for less reactive imines, a strong acid. researchgate.netresearchgate.net In the presence of acid, the imine is protonated to form a more electrophilic iminium ion. The TMSCF₃ reagent then delivers a nucleophilic "CF₃⁻" equivalent to the iminium carbon, resulting in the formation of the 2-(trifluoromethyl)piperidine product. This method is highly effective for a range of 5-, 6-, and 7-membered cyclic imines. researchgate.net
Table 3: Trifluoromethylation of Cyclic Imines with Ruppert-Prakash Reagent
| Entry | Imine Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 5-Phenyl-3,4-dihydro-2H-pyrrole | TMSCF₃, TFA, KHF₂ | 2-Phenyl-2-(trifluoromethyl)pyrrolidine | 85 |
| 2 | 6-Methyl-2,3,4,5-tetrahydropyridine | TMSCF₃, TFA, KHF₂ | 2-Methyl-6-(trifluoromethyl)piperidine | 78 |
| 3 | 5,5-Dimethyl-Δ¹-pyrroline | TMSCF₃, TBAF | 2,2-Dimethyl-5-(trifluoromethyl)pyrrolidine | 90 |
This table provides examples of the nucleophilic trifluoromethylation of analogous cyclic imines using TMSCF₃. Data adapted from studies by Portella, Nenajdenko, and coworkers. researchgate.net
Oxidative Trifluoromethylation Reactions
An alternative strategy for introducing a CF₃ group is through oxidative C-H trifluoromethylation. This approach utilizes a trifluoromethyl radical (•CF₃) source and an oxidant to directly replace a hydrogen atom on the heterocyclic ring with a CF₃ group. researchgate.net This method is particularly useful for functionalizing electron-deficient N-heterocycles.
A common reagent system for this transformation is sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net The reaction generates trifluoromethyl radicals, which are electrophilic and preferentially attack electron-rich positions on the heterocycle. For a piperidine ring, this reaction would likely require prior dehydrogenation to an electron-rich enamine or a related unsaturated intermediate to achieve selective functionalization, as the C-H bonds of a saturated piperidine are generally unreactive under these conditions. However, for heteroaromatic precursors like pyridines, this method is highly effective for direct C-H trifluoromethylation. pnas.orgresearchgate.net
Stereoselective Introduction of Methyl Groups at C-4 and C-5
The stereoselective installation of the two methyl groups at the C-4 and C-5 positions is critical for defining the final structure of the molecule. A highly effective and diastereoselective method for achieving this is the catalytic hydrogenation of a correspondingly substituted pyridine precursor. nih.gov
For the synthesis of this compound, a precursor such as 2-trifluoromethyl-4,5-dimethylpyridine could be used. Heterogeneous hydrogenation of this pyridine over a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), typically results in the syn-addition of hydrogen to one face of the aromatic ring. acs.org This process leads to the formation of a piperidine ring where the substituents at C-4 and C-5 (the methyl groups) have a cis relationship. This method is robust, often high-yielding, and provides excellent diastereoselectivity for the formation of all-cis substituted piperidines from the corresponding pyridines. nih.gov The facial selectivity of the hydrogenation can sometimes be influenced by existing stereocenters or by using chiral catalysts for an enantioselective process. rsc.org
Mannich Reaction for α-Trifluoromethylation with Diversifying Functionalization
The Mannich reaction represents a powerful and versatile tool in organic synthesis for the construction of carbon-carbon bonds and the introduction of aminoalkyl groups. mdpi.com In the context of piperidine synthesis, particularly those bearing a trifluoromethyl (CF₃) group at the α-position, the Mannich reaction and its variations have proven to be highly effective. ucl.ac.ukeurekaselect.com This methodology allows for the diastereoselective formation of polysubstituted piperidine rings, including the potential for substitution at the 4 and 5 positions. researchgate.net
An intramolecular Mannich reaction is a key strategy for the diastereoselective synthesis of 2-trifluoromethylpiperidines. mdpi.com This approach typically involves the acid-catalyzed cyclization of an amine precursor bearing a trifluoromethyl group and a nucleophilic moiety. The stereochemical outcome of the cyclization can often be controlled by the formation of a thermodynamically stable chair-like transition state, which minimizes steric interactions. mdpi.com
For instance, a trifluoromethylated amine can be condensed with an aldehyde to form an imine. This intermediate, upon treatment with an acid catalyst such as p-toluenesulfonic acid (p-TsOH) in a suitable solvent like refluxing toluene, generates an iminium ion. An intramolecular nucleophilic attack on this iminium ion then leads to the formation of the piperidine ring. The diastereoselectivity of this process is crucial for establishing the relative stereochemistry of the substituents on the newly formed ring. mdpi.com
While a direct, single-step synthesis of this compound via a multicomponent intermolecular Mannich reaction is not extensively documented, the principles of the Mannich reaction allow for a strategic approach to its synthesis and the creation of analogous structures with diverse functionalization. A plausible synthetic strategy would involve a three-component reaction utilizing a primary amine, an aldehyde, and a β-dicarbonyl compound or its equivalent, which can be subsequently modified to install the desired methyl groups.
A general representation of a multicomponent reaction that can lead to highly substituted piperidones, precursors to piperidines, is the reaction between a β-ketoester, an aldehyde, and an amine source like ammonium acetate. This cascade process can involve Michael addition, Mannich reaction, and subsequent cyclization to furnish a polysubstituted piperidin-2-one. hse.ru Further synthetic manipulations would be necessary to achieve the specific 4,5-dimethyl substitution pattern and reduction of the carbonyl group.
The versatility of the Mannich reaction is further highlighted by its use in vinylogous Mannich-type reactions (VMR). A stereoselective three-component VMR of a 1,3-bis-silylenol ether with an amine and an aldehyde can produce a chiral dihydropyridinone, which serves as a versatile intermediate for the synthesis of various multi-substituted chiral piperidines. rsc.orgscispace.com This approach offers a pathway to introduce substituents at various positions on the piperidine ring with a high degree of stereocontrol.
The table below illustrates the types of reactants that can be employed in Mannich and related reactions to generate substituted piperidine cores.
| Component 1 (Amine Source) | Component 2 (Carbonyl Source) | Component 3 (Nucleophile) | Resulting Piperidine Feature |
| Primary Amine (e.g., R-NH₂) | Aldehyde (e.g., R'-CHO) | Enolizable Ketone/Aldehyde | β-Amino Carbonyl Adduct |
| Ammonium Acetate | Aromatic Aldehydes | Michael Acceptors | Polysubstituted Piperidin-2-ones |
| Trifluoromethylated Amine | Aldehydes | Internal Nucleophile | α-Trifluoromethyl Piperidine |
| Chiral Amine | Glyoxylate Imine | β-Aryl Nitroalkane | Piperidine with 3 Stereocenters |
Detailed research findings indicate that the diastereoselectivity of the intramolecular Mannich reaction for the synthesis of 2-trifluoromethylpiperidines is high, often leading to a single diastereomer. mdpi.com This stereocontrol is fundamental for the synthesis of complex molecules where the spatial arrangement of substituents is critical. The functionalization of the starting materials provides a direct avenue for diversification of the final piperidine structure. For example, by choosing appropriately substituted aldehydes and amine precursors, a variety of substituents can be introduced at different positions on the piperidine ring. eurekaselect.comresearchgate.net
The synthesis of highly functionalized piperidines with multiple stereocenters often relies on diastereoselective Mannich or nitro-Mannich reactions. For example, a method for synthesizing piperidines with three contiguous stereocenters at the 2, 3, and 4-positions utilizes a diastereoselective nitro-Mannich reaction between a β-substituted nitroalkane and a glyoxylate imine, followed by reductive cyclization. ucl.ac.ukresearchgate.net This demonstrates the potential to build complex substitution patterns, which could be adapted for the synthesis of compounds like this compound.
Conformational Analysis and Stereochemical Considerations of 4,5 Dimethyl 2 Trifluoromethyl Piperidine
Conformational Preferences of the Piperidine (B6355638) Ring System
Analysis of Chair and Twist-Boat Conformations
The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. The chair form is significantly more stable than other possible conformations, such as the twist-boat or boat forms. The energy difference between the chair and twist-boat conformations in the parent piperidine is substantial, with the chair being the ground state. While the twist-boat conformation can be adopted to alleviate certain steric clashes in highly substituted systems, the chair conformation is generally the most populated.
For 4,5-dimethyl-2-(trifluoromethyl)piperidine, it is expected that the piperidine ring will exist almost exclusively in one of two rapidly interconverting chair conformations. The twist-boat conformation would likely only be significantly populated if severe steric interactions in both chair forms make it a more favorable alternative, a scenario that requires specific substitution patterns. mdpi.com
Influence of Methyl Substituents at C-4 and C-5 on Ring Conformation
The presence of methyl groups at the C-4 and C-5 positions significantly influences the equilibrium between the two chair conformers. In a monosubstituted piperidine, a substituent will preferentially occupy an equatorial position to avoid 1,3-diaxial interactions. For a disubstituted piperidine, the preferred chair conformation will be the one that allows the maximum number of substituents, particularly the bulkier ones, to be in equatorial positions.
The relative stereochemistry of the two methyl groups (cis or trans) is crucial.
Cis-4,5-dimethyl substitution: In a cis-isomer, one methyl group will be axial and the other equatorial in any given chair conformation. Ring inversion would switch their axial/equatorial positions. The energetic preference for one chair over the other would be minimal if based solely on the methyl groups.
Trans-4,5-dimethyl substitution: In a trans-isomer, the two methyl groups can both be in equatorial positions in one chair conformation, while in the other, they would both be in axial positions. The di-equatorial conformation would be overwhelmingly favored due to the significant steric strain of two axial methyl groups.
The conformational preference is further complicated by the presence of the trifluoromethyl group at the C-2 position.
Stereochemical Influence of the Trifluoromethyl Group
Steric and Electronic Effects of the CF3 Moiety on Conformational Equilibria
The trifluoromethyl (CF3) group is a unique substituent with both considerable steric bulk and potent electronic effects.
Steric Effects: The steric demand of a trifluoromethyl group is significantly larger than that of a methyl group. documentsdelivered.com Its A-value, a measure of the energy difference between the axial and equatorial positions, is expected to be high, strongly favoring the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C-4 and C-6. Therefore, the chair conformation that places the trifluoromethyl group in an equatorial position is expected to be highly favored.
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This can lead to stereoelectronic effects, such as the anomeric effect, which can sometimes favor an axial orientation for electronegative substituents at the C-2 position of a heterocycle. However, computational studies on 2-trifluoromethylpiperidine have indicated that despite the potential for an anomeric effect, the steric penalty associated with an axial CF3 group is substantial, and the equatorial conformation is generally favored. researchgate.net The anomeric effect is more pronounced for a single fluorine substituent. nih.govd-nb.info
The interplay of these effects in this compound would mean that the conformational equilibrium will be a balance between placing the bulky CF3 group equatorially and arranging the C-4 and C-5 methyl groups in their most stable positions. For a trans-4,5-dimethyl isomer, the conformation with all three substituents in equatorial positions would be the most stable. For a cis-4,5-dimethyl isomer, a more complex equilibrium would exist, likely favoring the conformation where the trifluoromethyl group and one of the methyl groups are equatorial.
Barriers to Hindered Rotation About Single Bonds to the Trifluoromethyl Group
Rotation around the C-CF3 single bond is not entirely free and is subject to a rotational barrier. The energy barrier for this rotation is influenced by steric interactions between the fluorine atoms and adjacent groups on the piperidine ring. In the case of an equatorially positioned 2-trifluoromethyl group, the fluorine atoms will interact with the hydrogen atoms at C-1 (the N-H or N-alkyl group) and C-3. For an axial CF3 group, the interactions would be with the axial hydrogens at C-4 and C-6.
Spectroscopic Techniques for Conformational Elucidation
The detailed conformational analysis of this compound would heavily rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling.
NMR Spectroscopy:
¹H NMR: The coupling constants (J-values) between vicinal protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the ³J(H,H) coupling constants, particularly for the protons on the piperidine ring, the chair conformation and the axial/equatorial orientation of the substituents can be determined.
¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their steric environment. For instance, an axial substituent will cause a shielding (upfield shift) of the γ-carbons (the gauche-γ effect).
¹⁹F NMR: The chemical shift of the trifluoromethyl group can provide information about its electronic environment. Furthermore, coupling between the fluorine nuclei and nearby protons (e.g., ³J(F,H)) can also be used to deduce conformational preferences. nih.govd-nb.info
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space. For example, strong NOEs between an axial proton and other axial protons at the 3- and 5-positions would confirm a chair conformation.
Computational Modeling:
Density Functional Theory (DFT) and other molecular mechanics calculations are powerful tools for predicting the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net These calculations can provide theoretical support for the experimental observations from NMR spectroscopy and offer a more detailed picture of the conformational landscape.
Below is an interactive data table summarizing the expected primary influences on the conformation of this compound based on the analysis of related compounds.
| Substituent | Position | Primary Influence on Conformation | Expected Preferred Orientation | Rationale |
| Trifluoromethyl | C-2 | Steric Bulk & Electronic Effects | Equatorial | Minimizes 1,3-diaxial interactions. Steric hindrance generally outweighs the anomeric effect for the CF3 group. documentsdelivered.comresearchgate.net |
| Methyl | C-4 | Steric Bulk | Equatorial | Avoids 1,3-diaxial interactions with the axial proton at C-2 and the N-H/N-alkyl group. |
| Methyl | C-5 | Steric Bulk | Equatorial | Avoids 1,3-diaxial interactions with the axial proton at C-3 and the axial hydrogen at C-1. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry and conformational preferences of cyclic molecules like this compound. By analyzing the chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effects (NOEs), one can deduce the spatial relationships between the protons on the piperidine ring and its substituents.
For a substituted piperidine, the ¹H NMR spectrum provides critical information. The coupling constants between adjacent protons (³JHH) are particularly informative for conformational analysis. These values are dependent on the dihedral angle between the protons, as described by the Karplus equation. A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. By measuring these couplings for the protons on the piperidine ring, the chair conformation and the orientation of the substituents can be established.
For instance, in a specific diastereomer of this compound, if the proton at C2 (adjacent to the CF₃ group) shows a large coupling constant to the proton at C3, it would suggest that both protons are in axial positions. This would, in turn, place the trifluoromethyl group in an equatorial position. The relative stereochemistry of the methyl groups at C4 and C5 would be determined by analyzing the coupling constants of the protons at these positions and their neighbors.
Nuclear Overhauser Effect (NOE) experiments, such as NOESY, provide through-space correlations between protons that are close to each other, typically within 5 Å. These correlations are crucial for confirming stereochemical assignments. For example, a strong NOE between the axial proton at C2 and the axial proton at C4 would confirm their 1,3-diaxial relationship, reinforcing the chair conformation assignment. The absence or presence of NOEs between the methyl protons and the ring protons would further define the relative stereochemistry.
The ¹³C and ¹⁹F NMR spectra also offer valuable data. The chemical shift of the carbon atoms in the ring can be influenced by the stereochemistry of the substituents. ¹⁹F NMR is particularly useful for molecules containing trifluoromethyl groups, providing information about the electronic environment of the fluorine atoms.
Table 1: Illustrative ¹H NMR Data for a Hypothetical Diastereomer of this compound This table is a hypothetical representation based on typical values for substituted piperidines and is intended for illustrative purposes.
| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Inferred Orientation |
| H-2 | 3.15 | J(H2, H3a) = 11.5, J(H2, H3e) = 3.0 | Axial |
| H-4 | 1.85 | J(H4, H5) = 10.8, J(H4, Me) = 7.0 | Axial |
| H-5 | 1.60 | J(H5, H4) = 10.8, J(H5, Me) = 6.8 | Axial |
| 4-CH₃ | 0.95 | J(Me, H4) = 7.0 | Equatorial |
| 5-CH₃ | 0.92 | J(Me, H5) = 6.8 | Equatorial |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration
While NMR spectroscopy is powerful for determining relative stereochemistry and conformation, it cannot distinguish between enantiomers. Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are the primary methods for assigning the absolute configuration (the actual R/S designation at each stereocenter).
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Visible range. For a molecule like this compound, which may lack a strong chromophore, derivatization might be necessary to apply this technique effectively. However, the piperidine nitrogen and the trifluoromethyl group can give rise to weak electronic transitions that may be observed in the far-UV region.
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized infrared radiation. VCD is particularly powerful for determining the absolute configuration of molecules without strong UV-Vis chromophores. The VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure.
The standard method for assigning absolute configuration using ECD or VCD involves a comparison of the experimental spectrum with theoretical spectra calculated for a specific enantiomer (e.g., the (2R, 4S, 5R) configuration). This process involves several steps:
Conformational Search: A thorough computational search is performed to identify all low-energy conformers of the molecule.
Geometry Optimization and Frequency Calculation: The geometries of these conformers are optimized, and their vibrational frequencies (for VCD) or electronic excitation energies (for ECD) are calculated using quantum mechanical methods, typically Density Functional Theory (DFT).
Spectral Simulation: The ECD or VCD spectrum for each conformer is simulated.
Boltzmann Averaging: The individual spectra are averaged based on the calculated Boltzmann population of each conformer at the experimental temperature to generate the final theoretical spectrum for that enantiomer.
Comparison: The theoretical spectrum is then compared to the experimental spectrum. A good match between the calculated spectrum for the (2R, 4S, 5R) enantiomer and the experimental spectrum confirms this absolute configuration. A mirror-image match would indicate the opposite enantiomer, (2S, 4R, 5S).
This combination of experimental chiroptical spectroscopy and high-level computational chemistry is the gold standard for unambiguous assignment of absolute configuration.
Computational and Theoretical Investigations of 4,5 Dimethyl 2 Trifluoromethyl Piperidine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For a molecule like 4,5-Dimethyl-2-(trifluoromethyl)piperidine, DFT is instrumental in predicting its structure, reactivity, and spectroscopic characteristics.
Geometry Optimization and Prediction of Molecular Structure
The initial and most critical step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional arrangement. For piperidine (B6355638) derivatives, this involves determining the preferred conformation of the six-membered ring and the orientation of its substituents.
Chair Conformation: The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, are used to optimize this geometry. rsc.org For this compound, multiple diastereomers are possible, each with various chair conformations that place the substituents in either axial or equatorial positions.
Substituent Orientation: The trifluoromethyl group (CF3) is sterically demanding and will strongly prefer an equatorial position to minimize 1,3-diaxial interactions. The methyl groups at the C4 and C5 positions will also have preferred orientations that depend on their relative stereochemistry (cis/trans). DFT calculations can precisely determine the energy differences between these various conformers, identifying the global minimum energy structure. For instance, studies on 2- and 3-methylpiperidine (B147322) have successfully used the B3LYP/6-311G(d,p) level of theory to identify the most stable structures. nih.gov
Table 1: Predicted Stable Conformations of this compound Isomers Note: This table is illustrative, based on general principles of conformational analysis. Actual energy differences would require specific DFT calculations.
| Isomer (Relative Stereochemistry) | Predicted Lowest Energy Conformation | Key Feature |
|---|---|---|
| (2R,4R,5R) | Chair with equatorial CF3, equatorial 4-Me, equatorial 5-Me | Minimizes steric strain for all bulky groups. |
| (2R,4R,5S) | Chair with equatorial CF3, equatorial 4-Me, axial 5-Me | Potential for some steric strain due to the axial methyl group. |
| (2R,4S,5R) | Chair with equatorial CF3, axial 4-Me, equatorial 5-Me | Potential for some steric strain due to the axial methyl group. |
Calculation of Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps) and Mulliken Charges
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide valuable data on the distribution of electrons and the energies of molecular orbitals.
Mulliken Charges: Mulliken population analysis is a method to assign partial charges to each atom in a molecule. This helps in identifying electrophilic and nucleophilic sites. In the target molecule, the nitrogen atom is expected to carry a significant negative charge, making it a nucleophilic center. The carbon atom attached to the trifluoromethyl group will likely have a partial positive charge due to the high electronegativity of the fluorine atoms.
Table 2: Representative Frontier Molecular Orbital Energies for Substituted Piperidines Note: Data is hypothetical and based on general trends observed in related molecules. All values are in electron volts (eV).
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Piperidine | -6.1 | 0.9 | 7.0 |
| 2-Methylpiperidine | -6.0 | 1.0 | 7.0 |
| Generic 2-(Trifluoromethyl)piperidine (B127925) | -6.5 | 0.2 | 6.7 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.
Predicting Electrophilic and Nucleophilic Attack: Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential (electron-deficient) and are prone to nucleophilic attack.
Expected MEP for this compound: For this molecule, the MEP map would likely show a deep red region around the nitrogen atom, corresponding to its lone pair of electrons, highlighting it as the primary site for protonation and electrophilic attack. nih.gov Conversely, the area around the hydrogen atoms of the CF3 group and the N-H proton would appear blue, indicating them as electropositive sites.
Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. This analysis is crucial for characterizing the molecule and confirming its structure. researchgate.net
Methodology: After geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies are often systematically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data. nih.gov
Key Vibrational Modes: For this compound, key predicted vibrations would include the N-H stretch (typically around 3300-3400 cm⁻¹), C-H stretches of the methyl and methylene (B1212753) groups (2800-3000 cm⁻¹), and strong C-F stretching vibrations from the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).
Table 3: Representative Calculated Vibrational Frequencies for Piperidine Analogs (B3LYP/6-31G(d)) Note: Frequencies are in cm⁻¹ and represent typical ranges for these functional groups.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium |
| CH3 Asymmetric/Symmetric Stretch | 2950 - 2990 | Strong |
| CH2 Asymmetric/Symmetric Stretch | 2850 - 2930 | Strong |
| C-F Stretch | 1100 - 1300 | Very Strong |
| C-N Stretch | 1020 - 1220 | Medium-Strong |
Molecular Dynamics and Conformational Sampling
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. This is particularly important for flexible systems like piperidine rings. nih.gov
Exploration of Conformational Energy Landscapes
A molecule's conformational energy landscape maps the relative energies of its different spatial arrangements. For substituted piperidines, this landscape is primarily defined by the chair, boat, and twist-boat conformations and the axial/equatorial positioning of substituents.
Chair-Flip Interconversion: MD simulations can model the energetic barrier associated with the "chair-flip" process, where one chair conformer interconverts to another. The presence of bulky substituents like the trifluoromethyl group can significantly raise this barrier, effectively "locking" the ring in a specific conformation.
Influence of Solvation: The conformational preferences of fluorinated piperidines can be highly dependent on the solvent. d-nb.infonih.govnih.gov Computational studies often employ polarizable continuum models (PCM) or explicit solvent molecules in MD simulations to account for these effects. For example, a polar solvent might stabilize a conformer with a larger dipole moment, even if it is less stable in the gas phase. d-nb.info The interplay between steric hindrance and electronic effects, such as hyperconjugation and charge-dipole interactions, dictates the conformational equilibrium, which can be thoroughly explored using these computational techniques. nih.gov
Theoretical Studies on Reaction Mechanisms and Selectivity
Theoretical studies are instrumental in mapping the potential energy surface of a reaction, allowing for the prediction of the most likely pathways and the rationalization of observed product distributions. By modeling the reactants, intermediates, transition states, and products, chemists can gain a molecule-level understanding of the synthesis of complex targets such as this compound.
The synthesis of a substituted piperidine ring can proceed through various mechanisms, including intramolecular cyclization, reductive amination of a δ-ketoamine, or cycloaddition reactions. Computational modeling can predict the viability of these different pathways by calculating the activation energies associated with their respective transition states.
A common approach to forming the piperidine ring is through the cyclization of a linear precursor. Theoretical calculations can identify the key transition states for the ring-closing step. For instance, in a hypothetical intramolecular reductive amination pathway, the initial formation of a cyclic iminium ion is a critical step. DFT calculations can model this intramolecular condensation, identifying the transition state (TS) and calculating its energy barrier.
Table 1: Hypothetical Calculated Activation Energies for Piperidine Ring Formation Pathways
| Reaction Pathway | Key Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Intramolecular Mannich Reaction | C-C bond formation | B3LYP | 6-311++G(d,p) | PCM (Toluene) | 18.5 |
| Reductive Amination | Iminium ion cyclization | M06-2X | def2-TZVP | SMD (Methanol) | 21.2 |
| Aza-Diels-Alder | [4+2] Cycloaddition | ωB97X-D | 6-311+G(d,p) | CPCM (DCM) | 25.0 |
Note: The data in this table is illustrative and based on typical values found in computational studies of piperidine synthesis. It does not represent experimentally verified values for the specific target compound.
The transition state geometry provides crucial information about the reaction mechanism. For example, in a radical cyclization, DFT can distinguish between different chair-like or boat-like transition states, helping to predict the stereochemical outcome of the C-C bond formation. nih.gov Analysis of the transition state vectors, which correspond to the imaginary frequency in the vibrational analysis, confirms that the structure is indeed a true transition state connecting the reactant and product. acs.org
The synthesis of this compound must control both regioselectivity (placement of the trifluoromethyl group at C2 and methyl groups at C4 and C5) and diastereoselectivity (the relative stereochemistry of these three substituents).
Regioselectivity: In synthetic routes involving the introduction of the trifluoromethyl group onto a pre-formed piperidine ring or a precursor, regioselectivity is paramount. For instance, if the synthesis involves the reaction of an enamine or iminium ion intermediate with a trifluoromethylating agent, computational studies can predict the most likely site of attack. This is achieved by calculating the energies of the transition states for attack at different positions. The pathway with the lower activation energy will be the favored one. acs.org The regioselective attack of nucleophiles on aziridinium (B1262131) intermediates, which can be precursors to α-trifluoromethylpiperidines, is often dictated by the electronic influence of the CF3 group, a factor that can be accurately modeled. mdpi.com
Diastereoselectivity: Diastereoselectivity in the synthesis of this compound is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. The trifluoromethyl group is sterically demanding, and the methyl groups also influence the preferred conformation of the transition state.
Computational models, particularly using DFT, can calculate the energies of the various transition state structures that lead to different diastereomers. nih.govresearchgate.net For a cyclization reaction, these transition states are often modeled as chair-like conformations. The substituents (methyl and trifluoromethyl groups) can occupy either axial or equatorial positions. The transition state that minimizes steric clashes and maximizes stabilizing interactions will be lower in energy and thus lead to the major diastereomer.
For example, a key cyclization step might proceed through one of several possible chair-like transition states. The relative energies of these transition states will determine the final diastereomeric ratio of the product.
Table 2: Hypothetical Relative Energies of Diastereomeric Transition States in a Cyclization Step
| Transition State Conformer | Substituent Positions (C2, C4, C5) | Computational Method | Relative Energy (kcal/mol) | Predicted Major/Minor Product |
| TS-1 (Chair) | CF3 (eq), Me (eq), Me (eq) | B3LYP/6-311++G(d,p) | 0.0 | Major |
| TS-2 (Chair) | CF3 (ax), Me (eq), Me (eq) | B3LYP/6-311++G(d,p) | +2.8 | Minor |
| TS-3 (Chair) | CF3 (eq), Me (ax), Me (eq) | B3LYP/6-311++G(d,p) | +3.5 | Minor |
| TS-4 (Twist-Boat) | N/A | B3LYP/6-311++G(d,p) | +5.1 | Minor |
Note: This table presents hypothetical data to illustrate how computational chemistry is used to predict diastereoselectivity. The values are representative of steric effects in six-membered ring transition states.
The calculations often show that transition states with bulky groups like trifluoromethyl in an equatorial position are significantly lower in energy than those where it is in a more sterically hindered axial position. mdpi.com By quantifying these energy differences (ΔE‡), the diastereomeric ratio (dr) can be predicted using the Boltzmann distribution, providing a theoretical basis for the experimental observations. nih.gov These computational insights are invaluable for designing synthetic strategies that favor the formation of a single, desired diastereomer of this compound.
Advanced Applications and Future Research Directions of Trifluoromethyl Piperidines
Catalytic Applications in Organic Synthesis
The rigid, chair-like conformation of the piperidine (B6355638) ring, combined with the stereoelectronic influence of substituents, makes it an excellent framework for designing chiral ligands and organocatalysts. The introduction of a trifluoromethyl group can further enhance the performance of these catalytic systems.
Development as Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the selective production of a single enantiomer of a chiral molecule. nih.gov The efficacy of this process relies heavily on the design of chiral ligands that coordinate to a metal center and create a chiral environment to control the stereochemical outcome of a reaction. nih.govnih.gov
Trifluoromethylated piperidines, such as 4,5-dimethyl-2-(trifluoromethyl)piperidine, are attractive candidates for chiral ligand development. The piperidine nitrogen can serve as a coordination site for a variety of transition metals (e.g., Palladium, Rhodium, Iridium), while the stereocenters on the ring dictate the three-dimensional space around the metal. nih.gov The trifluoromethyl group exerts a significant influence on the ligand's properties:
Electronic Effects: The strong electron-withdrawing nature of the CF3 group can modulate the electron density at the metal center, thereby influencing the catalyst's reactivity and selectivity.
Steric Influence: The bulk of the CF3 group can create a well-defined chiral pocket, enhancing enantiomeric discrimination by sterically shielding one face of the substrate.
Conformational Locking: The CF3 group can influence the conformational preference of the piperidine ring, leading to a more rigid and predictable ligand structure, which is often crucial for high enantioselectivity. oup.com
The modular nature of these ligands allows for systematic tuning of their steric and electronic properties by modifying substituents on the piperidine ring, making them versatile tools for a wide range of asymmetric transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions. mdpi.com
Design of Novel Fluorinated Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. Chiral amines, particularly pyrrolidine (B122466) and piperidine derivatives, are among the most successful classes of organocatalysts.
The incorporation of a trifluoromethyl group into a piperidine-based organocatalyst can profoundly impact its performance. The primary role of the CF3 group in this context is to modulate the pKa (basicity) of the piperidine nitrogen. The strong electron-withdrawing effect of the CF3 group decreases the basicity of the nitrogen atom. nih.gov This fine-tuning of basicity is critical for reactions that proceed through enamine or iminium ion intermediates, as it affects the rates of catalyst-substrate condensation and product release.
Furthermore, the increased lipophilicity conferred by the CF3 group can improve the catalyst's solubility in non-polar organic solvents, expanding the scope of applicable reaction media. The strategic placement of the trifluoromethyl group can also introduce beneficial non-covalent interactions, such as dipole-dipole or fluorous interactions, within the transition state, which can enhance stereocontrol.
Principles of Design and Development of Bioactive Molecules (Excluding Specific Biological Activities)
The trifluoromethyl piperidine scaffold is a valuable building block in drug discovery. Its utility stems from the predictable ways in which the CF3 group and the piperidine ring modulate key molecular properties relevant to a compound's journey through the body and its interaction with a biological target.
Bioisosteric Replacement Strategies Involving the Trifluoromethyl Group
This replacement strategy is employed to address specific liabilities in a drug candidate. For instance, replacing a metabolically susceptible methyl group with a trifluoromethyl group can block oxidative metabolism at that position, thereby increasing the compound's half-life. mdpi.com The CF3 group's steric bulk is larger than a methyl group but comparable to an isopropyl group, allowing it to fill hydrophobic pockets in a target protein. Its electronic properties, however, are drastically different, being strongly electron-withdrawing compared to the electron-donating nature of alkyl groups. researchgate.net This electronic perturbation can alter binding interactions and modulate the compound's pKa.
| Property | Methyl (-CH3) | Isopropyl (-CH(CH3)2) | Nitro (-NO2) | Trifluoromethyl (-CF3) |
|---|---|---|---|---|
| van der Waals Volume (ų) | 21.5 | 56.4 | 41.3 | 42.6 |
| Electronic Effect | Electron-donating | Electron-donating | Strongly Electron-withdrawing | Strongly Electron-withdrawing |
| Dipole Moment (Debye) | ~0.4 | ~0.4 | ~4.2 | ~2.6 |
| Metabolic Stability | Susceptible to oxidation | Susceptible to oxidation | Can be reduced | Highly stable |
This table presents a comparison of the physicochemical properties of the trifluoromethyl group and common functional groups it can replace as a bioisostere.
Modulation of Molecular Properties: Influence on Lipophilicity, Bioavailability, and Metabolic Stability
The introduction of a trifluoromethyl group onto a piperidine scaffold systematically alters its physicochemical profile, which is a critical aspect of drug design. mdpi.comresearchgate.net
Lipophilicity: The CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule. mdpi.comresearchgate.net This property is often measured by the partition coefficient, logP. Enhanced lipophilicity can improve a compound's ability to cross cell membranes, which can be crucial for reaching intracellular targets and for absorption from the gastrointestinal tract. mdpi.com However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, the CF3 group provides a handle to fine-tune a molecule's lipophilicity into the optimal range. nih.govnih.gov
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Consequently, the CF3 group is highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.gov Replacing a metabolically vulnerable C-H bond with a C-F bond, or a methyl group with a CF3 group, is a common and effective strategy to block metabolic pathways, thereby increasing the half-life and bioavailability of a drug candidate. nih.govnih.govnih.gov
Bioavailability: Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is influenced by both absorption and first-pass metabolism. By enhancing lipophilicity (which can aid absorption) and improving metabolic stability (which reduces first-pass metabolism), the incorporation of a trifluoromethyl group can lead to a significant improvement in a compound's oral bioavailability. mdpi.com
| Molecular Property | Effect of Introducing a -CF3 Group | Rationale |
|---|---|---|
| Lipophilicity (logP) | Increase | Fluorine is highly electronegative but the CF3 group is hydrophobic overall. |
| Metabolic Stability | Increase | The high strength of the C-F bond makes it resistant to enzymatic cleavage. nih.gov |
| Aqueous Solubility | Decrease | Generally correlates with increased lipophilicity. |
| Basicity (pKa) of Piperidine N | Decrease | The CF3 group is strongly electron-withdrawing, reducing electron density on the nitrogen. nih.gov |
| Membrane Permeability | Can Increase | Often enhanced by increased lipophilicity, but depends on overall molecular properties. mdpi.com |
This table summarizes the general effects of introducing a trifluoromethyl group on key molecular properties relevant to drug design.
Trifluoromethyl Piperidine Scaffolds in Lead Optimization for Structure-Activity Relationship (SAR) Studies
Lead optimization is the iterative process in drug discovery where a "hit" compound with initial activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties to generate a clinical candidate. biobide.comupmbiomedicals.com Structure-Activity Relationship (SAR) studies are the foundation of this process, seeking to understand how specific structural features of a molecule contribute to its biological activity. numberanalytics.comnih.gov
The trifluoromethyl piperidine scaffold is exceptionally well-suited for systematic SAR studies for several reasons:
Rigid Framework: The piperidine ring has a relatively rigid chair conformation, which limits the number of accessible low-energy shapes the molecule can adopt. This rigidity helps in understanding how the spatial arrangement of substituents affects binding to a target, as there are fewer conformational ambiguities. nih.gov
Defined Substitution Vectors: The piperidine ring offers multiple, well-defined points for chemical modification (e.g., the nitrogen atom, and various positions on the carbon skeleton). This allows medicinal chemists to systematically explore the chemical space around the scaffold.
In a typical lead optimization campaign, chemists might synthesize a library of analogues based on the this compound scaffold. By varying the substituents at other positions and evaluating their biological activity, a detailed SAR map can be constructed. nih.govmdpi.com This map guides further design efforts, accelerating the journey from a preliminary hit to a viable drug candidate. nih.govnih.gov
Exploration of N-Trifluoromethylated Analogues and their Stability Considerations
The exploration of N-trifluoromethylated analogues, where a trifluoromethyl (-CF3) group is attached directly to the piperidine nitrogen, represents a frontier in medicinal and materials chemistry. The introduction of a -CF3 group onto a nitrogen atom can profoundly alter a molecule's physicochemical properties. mdpi.com This modification is pursued to enhance metabolic stability, increase lipophilicity, and modulate the basicity of the parent amine. mdpi.comresearchgate.net For a compound like this compound, creating its N-trifluoromethylated analogue would yield a molecule with two distinct trifluoromethyl groups, potentially amplifying these effects.
However, the synthesis and application of N-CF3 amines are accompanied by significant stability challenges. The N-CF3 motif, particularly in acyclic amines, can be susceptible to hydrolysis. nih.gov This instability is a critical consideration for any potential application. Research has focused on understanding and overcoming this limitation. For instance, studies on various N-CF3 amines and azoles have been conducted to evaluate their stability in aqueous media, providing crucial data for drug design. mdpi.com
Recent advancements have shown that further fluorination can dramatically enhance stability. The development of N-(trifluoromethyl)-N-(difluoromethyl)amines, or N(CF3)(CF2H) amines, has resulted in compounds with a reported 2,000-fold increase in stability compared to their N-CF3 counterparts. nih.gov This highlights that while direct N-trifluoromethylation presents stability hurdles, it is an active area of research with emerging solutions. The synthesis of an N-trifluoromethylated analogue of this compound would require careful consideration of these stability factors, but the resulting compound could offer unique properties for advanced applications.
Table 1: Key Properties Modified by N-Trifluoromethylation
| Property | Expected Change | Rationale |
|---|---|---|
| Lipophilicity | Increase | The high electronegativity and hydrophobicity of the -CF3 group. mdpi.com |
| Metabolic Stability | Increase | The strong C-F bonds resist enzymatic cleavage. researchgate.net |
| Basicity (pKa) | Decrease | The strong electron-withdrawing nature of the -CF3 group reduces the electron density on the nitrogen. |
| Aqueous Stability | Potential Decrease | Susceptibility of the N-CF3 bond to hydrolysis. nih.gov |
Interdisciplinary Research Perspectives
The unique structural features of this compound, combining a saturated heterocyclic ring with a potent trifluoromethyl group, position it as a valuable building block for interdisciplinary research, particularly at the intersection of material science and agrochemistry. nih.govcphi-online.com
Integration with Material Science for Functional Fluorinated Materials
The incorporation of fluorinated moieties into polymers and other materials is a well-established strategy for creating functional materials with enhanced properties. nih.gov Fluorinated piperidines are recognized as indispensable components in this field. nih.govcphi-online.com The presence of the trifluoromethyl group can impart desirable characteristics such as increased thermal stability, chemical resistance, and hydrophobicity.
One promising application is in the development of advanced polymer membranes. For example, partially fluorinated copolymers that contain pendant piperidinium (B107235) groups have been synthesized and investigated for use as anion exchange membranes (AEMs) in alkaline fuel cells. rsc.org These materials leverage the stability of the piperidinium cation and the properties of the fluorinated backbone to achieve high ion conductivity and improved alkaline stability, which are critical for fuel cell performance. rsc.org
Another area of exploration is the creation of fluorinated ionic liquids. researchgate.net Ionic liquids are salts that are liquid at low temperatures and have applications as solvents and electrolytes. Fluorinated piperidines have been successfully used as building blocks for these materials, contributing to their unique solvent properties and thermal stability. nih.gov Given these precedents, this compound could serve as a key monomer or precursor for synthesizing novel fluorinated polymers, specialty coatings, and advanced electrolytes with tailored properties for demanding applications in electronics and energy.
Contributions to Agrochemical Research
The trifluoromethylpyridine (TFMP) scaffold, the aromatic precursor to trifluoromethylpiperidines, is a cornerstone of the modern agrochemical industry. nih.govnih.gov A significant percentage of pesticides launched in recent decades contain fluorine, with the trifluoromethyl group being particularly prevalent. nih.gov This is because the -CF3 group acts as a bioisostere for other chemical groups and enhances the biological activity of molecules by increasing their metabolic stability and lipophilicity, which facilitates passage through biological membranes. nih.govacs.org
Numerous commercially successful pesticides are based on the TFMP structure. These compounds span a wide range of applications, including herbicides that control weeds, insecticides that target pests, and fungicides that protect crops from disease. acs.orgchigroup.site The proven success of these aromatic precursors strongly suggests that their saturated piperidine analogues are highly promising candidates for the development of new agrochemicals. nih.govresearchgate.net The saturation of the pyridine (B92270) ring to a piperidine ring alters the three-dimensional shape and flexibility of the molecule, which can lead to improved target binding and selectivity.
Derivatives of this compound are therefore of significant interest in the discovery of next-generation crop protection agents. The combination of the trifluoromethyl group and the substituted piperidine ring provides a robust framework for creating novel active ingredients with potentially enhanced efficacy, broader activity spectra, or improved safety profiles. acs.org
Table 2: Examples of Commercial Agrochemicals Containing the Trifluoromethylpyridine (TFMP) Moiety
| Common Name | Type | Key TFMP Intermediate |
|---|---|---|
| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine |
| Flonicamid | Insecticide | 4-(trifluoromethyl)nicotinamide |
| Fluopyram | Fungicide/Nematicide | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| Sulfoxaflor | Insecticide | 6-(trifluoromethyl)pyridine derivative |
| Flazasulfuron | Herbicide | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| Pyroxsulam | Herbicide | 4-(trifluoromethyl)pyridine derivative |
Source: Data compiled from multiple sources. nih.govjst.go.jpresearchoutreach.org
Conclusion and Outlook
Summary of Key Achievements in the Research of 4,5-Dimethyl-2-(trifluoromethyl)piperidine and Related Compounds
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, significant achievements in the synthesis of related polysubstituted and α-trifluoromethyl piperidines provide a strong foundation for accessing this and similar complex structures. The primary achievements lie in the development of diverse and increasingly sophisticated synthetic methodologies.
Key synthetic strategies that have been successfully developed for creating substituted α-trifluoromethyl piperidines include:
Cyclization Reactions: Intramolecular Mannich-type reactions of α-aminoketals have proven effective for the diastereoselective synthesis of various trifluoromethylpiperidines. researchgate.netresearchgate.net This method allows for the construction of the piperidine (B6355638) ring with the simultaneous introduction of the trifluoromethyl group at the α-position. researchgate.net
Aza Diels-Alder Reactions: Cycloaddition reactions involving 1-azadienes have been utilized to produce trifluoromethyl-piperidines with good diastereoselectivity. mdpi.com When chiral sulfinamides are used, this method can be adapted for enantioselective synthesis. mdpi.com
Hydrogenation of Pyridine (B92270) Precursors: A robust and straightforward achievement has been the development of methods for the cis-selective hydrogenation of readily available fluoropyridines. nih.govacs.org This approach uses heterogeneous catalysts, such as palladium, and has been shown to tolerate a wide range of functional groups, enabling the synthesis of multifluorinated piperidines. nih.govacs.org
Ring Expansion and Rearrangement: Methodologies involving the ring expansion of smaller N-heterocycles, such as 2'-trifluoromethylprolinols, have been reported as a stereospecific route to optically active substituted 2-trifluoromethylpiperidines. mdpi.com
Functionalization of Pre-formed Rings: Recent advances have enabled the direct α-functionalization of saturated N-alkyl piperidines. acs.org This involves the selective formation of endo-iminium ions, which can then be intercepted by various nucleophiles, including trifluoromethylating agents. acs.org
These achievements have made a wide array of substituted trifluoromethylpiperidines accessible, providing valuable building blocks for drug discovery programs and underscoring the chemical community's ability to tackle complex synthetic targets. researchgate.netnih.gov
| Synthetic Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Intramolecular Mannich Reaction | Cyclization of ω-aminoketals with aldehydes to form the piperidine ring. | Good for diastereoselective synthesis of complex scaffolds. | researchgate.net |
| Aza Diels-Alder Reaction | [4+2] cycloaddition between a 1-azadiene and a dienophile. | Can be rendered enantioselective with chiral auxiliaries. | mdpi.com |
| Hydrogenation of Fluoropyridines | Reduction of a substituted fluoropyridine ring using a heterogeneous catalyst. | Simple, robust, highly cis-selective, and uses readily available starting materials. | nih.govacs.org |
| Intramolecular Nucleophilic Substitution | Cyclization of an amine onto a carbon with a leaving group, often via a reactive aziridine (B145994) intermediate. | Effective for preparing six-membered nitrogen heterocycles from acyclic precursors. | mdpi.com |
| Late-Stage C-H Functionalization | Direct introduction of a CF3 group at the α-position of a pre-existing N-alkyl piperidine ring. | Valuable for modifying complex molecules and drug candidates. | acs.org |
Identification of Remaining Challenges and Knowledge Gaps in the Field
Despite significant progress, the synthesis and study of polysubstituted trifluoromethylpiperidines like this compound are still fraught with challenges.
Specific Compound Data: The most immediate knowledge gap is the lack of specific synthetic routes, characterization data, and biological evaluation for this compound itself. General methods may be applicable, but their efficiency and stereochemical outcome for this specific substitution pattern are unknown.
Stereochemical Control: The primary challenge in synthesizing this molecule is the control of stereochemistry. The structure contains three contiguous stereocenters (at C2, C4, and C5). Achieving high diastereoselectivity and enantioselectivity in a single synthetic sequence is highly demanding. nih.gov While methods for 2,3-disubstituted piperidines are being developed, extending this control to 2,4,5-trisubstituted systems remains a significant hurdle. nih.gov
Synthetic Accessibility: General synthetic access to fluorinated piperidines remains challenging. nih.govacs.org Many existing methods require multi-step syntheses, specialized starting materials, or harsh reaction conditions that may not be compatible with other desired functional groups. tandfonline.com
Side Reactions: The synthesis of fluorinated compounds can be complicated by unwanted side reactions. For instance, during catalytic hydrogenation of fluoropyridines, hydrodefluorination (the removal of a fluorine atom) can occur, reducing the yield of the desired product. nih.gov
Purification: The purification of final products, particularly volatile, unprotected fluorinated piperidines, can be difficult, sometimes necessitating in situ protection strategies to facilitate isolation. nih.gov
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the piperidine ring and the basicity of the nitrogen atom. beilstein-journals.org These electronic effects can complicate synthetic transformations and require careful consideration during reaction design.
Future Prospects and Emerging Trends in Trifluoromethyl Piperidine Chemistry
The future of trifluoromethyl piperidine chemistry is bright, driven by the continuous demand for novel molecular entities in life sciences and materials science. Several emerging trends are expected to shape the field.
Advanced Catalytic Methods: The development of novel catalytic systems is a major frontier. This includes the use of N-heterocyclic carbenes (NHCs) as organocatalysts for fluoroalkylation reactions and the design of more efficient and selective heterogeneous catalysts for hydrogenation processes. acs.orgrsc.org These advancements promise more environmentally friendly, efficient, and practical synthetic routes. rsc.org
Late-Stage Fluoroalkylation: A key trend in medicinal chemistry is the late-stage functionalization of complex, biologically active molecules. acs.org Future research will likely focus on developing new reagents and methods to selectively introduce a trifluoromethyl group at the α-position of a piperidine ring already embedded within a larger molecular framework. This would allow for the rapid generation of new drug analogs with potentially improved pharmacological properties.
Asymmetric Synthesis: As the importance of single-enantiomer drugs is well-established, a major push will be toward developing more general and efficient asymmetric syntheses of polysubstituted piperidines. researchgate.netnih.gov This will involve the creation of new chiral catalysts and auxiliaries that can control the formation of multiple stereocenters with high fidelity.
Exploration of Chemical Space: The combination of the piperidine scaffold, one of the most common N-heterocycles in FDA-approved drugs, with fluorine substitution offers rich possibilities for drug development. nih.govbeilstein-journals.org Future work will undoubtedly explore a wider range of substitution patterns on the trifluoromethyl piperidine core to modulate properties like metabolic stability, lipophilicity, and target binding affinity. researchgate.netbeilstein-journals.org
Applications in Materials Science: Beyond pharmaceuticals, fluorinated heterocycles are finding applications in materials science. rsc.org The unique properties of trifluoromethylated piperidines could be exploited in the design of novel polymers, ionic liquids, or organocatalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
